1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride” is a complex organic molecule. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for creating similar structures involve reactions like Suzuki–Miyaura coupling , which is a popular method for forming carbon-carbon bonds . Protodeboronation of pinacol boronic esters is another method that could potentially be used .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthetic Pathways and Derivatives : The hydrochloride salt of 2-(2-aminophenyl)quinazoline-4-amine, prepared from a quinazolino[3,4-a]quinazoline, was reacted with aromatic aldehydes under conditions that led to high yields of tetracyclic dihydroquinazolines. This study highlights the potential of similar compounds in synthesizing complex chemical structures under varied conditions (Marinho & Proença, 2016).
Antimicrobial and Cytotoxic Activity : Novel azetidine-2-one derivatives of 1H-benzimidazole were evaluated for their antimicrobial and cytotoxic properties. This research indicates the potential pharmaceutical applications of structurally similar compounds in developing new antimicrobial agents (Noolvi et al., 2014).
Material Science Applications
- Thermostabilization of Polymers : The synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines demonstrated their use as thermostabilizers to polypropylene. This study underscores the importance of similar chemical compounds in enhancing the thermal stability of polymers (Aghamali̇yev et al., 2018).
Mechanistic Studies and Probe Synthesis
- Mechanistic Insights into Nitrosation : Research involving N-cyclopropyl-N-alkylanilines provided insights into the nitrosation of N,N-dialkyl aromatic amines. Such studies are crucial for understanding the chemical transformations and potential risks associated with nitrosation processes in carcinogenic compounds (Loeppky & Elomari, 2000).
Properties
IUPAC Name |
1-(4-cyclopropylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.ClH/c17-15-2-1-3-16-14(15)10-18-19(16)13-8-6-12(7-9-13)11-4-5-11;/h6-11,15H,1-5,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCCALBQUGCNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)C4CC4)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.